molecular formula C26H25N5O4S B2574316 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide CAS No. 902593-78-6

2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide

Cat. No.: B2574316
CAS No.: 902593-78-6
M. Wt: 503.58
InChI Key: XEJKPDFPUCNLNR-UHFFFAOYSA-N
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Description

2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a sulfanyl group, and a butanamide moiety

Scientific Research Applications

2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: This compound is being investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Preparation Methods

The synthesis of 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide involves multiple steps. The synthetic route typically starts with the preparation of the triazoloquinazoline core, followed by the introduction of the sulfanyl group and the butanamide moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazoloquinazoline core can be reduced under specific conditions to yield different reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide involves its interaction with specific molecular targets. The triazoloquinazoline core can bind to certain enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar compounds to 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide include other triazoloquinazolines and related structures. These compounds share the triazoloquinazoline core but may differ in the substituents attached to the core. For example:

    5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine: This compound has a similar core structure but different substituents.

    5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine: This compound has a methyl group instead of the dimethoxy and phenyl groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(furan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O4S/c1-4-22(25(32)27-15-17-11-8-12-35-17)36-26-28-19-14-21(34-3)20(33-2)13-18(19)24-29-23(30-31(24)26)16-9-6-5-7-10-16/h5-14,22H,4,15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJKPDFPUCNLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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